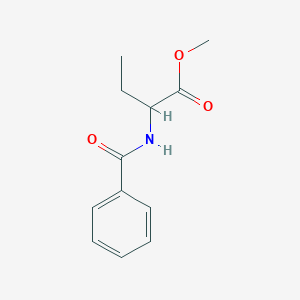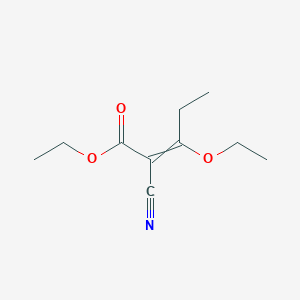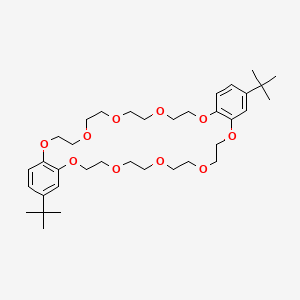
4,4-Di-tert-butyldibenZo-30-crown-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Di-tert-butyldibenzo-30-crown-10 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure, which contains multiple ether groups. This particular compound is characterized by its large ring size and the presence of bulky tert-butyl groups, which influence its chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Di-tert-butyldibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Di-tert-butylphenol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and distillation, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Di-tert-butyldibenzo-30-crown-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,4-Di-tert-butyldibenzo-30-crown-10 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a complexing agent for metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the extraction and separation of metal ions from industrial waste streams
Mechanism of Action
The mechanism of action of 4,4-Di-tert-butyldibenzo-30-crown-10 involves the formation of stable complexes with cations. The ether groups in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation process is highly selective and depends on the size and charge of the cation. The bulky tert-butyl groups enhance the compound’s selectivity by providing steric hindrance, which prevents the binding of larger cations .
Comparison with Similar Compounds
Similar Compounds
4,4-Di-tert-butylbiphenyl: Another compound with bulky tert-butyl groups but lacks the crown ether ring structure.
Dibenzo-18-crown-6: A smaller crown ether with similar complexation properties but different selectivity due to its smaller ring size.
Dibenzo-24-crown-8: A crown ether with a larger ring size, offering different complexation properties.
Uniqueness
4,4-Di-tert-butyldibenzo-30-crown-10 is unique due to its large ring size and the presence of bulky tert-butyl groups. These features provide enhanced selectivity and stability in complexation reactions, making it suitable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C36H56O10 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
17,37-ditert-butyl-2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(34),15(20),16,18,35,37-hexaene |
InChI |
InChI=1S/C36H56O10/c1-35(2,3)29-7-9-31-33(27-29)45-25-21-41-17-13-38-14-18-42-22-26-46-34-28-30(36(4,5)6)8-10-32(34)44-24-20-40-16-12-37-11-15-39-19-23-43-31/h7-10,27-28H,11-26H2,1-6H3 |
InChI Key |
HMODENAOBWBTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCOCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


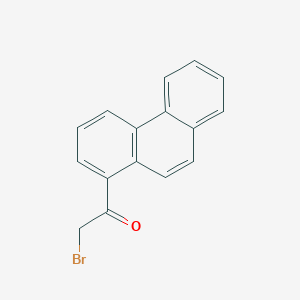
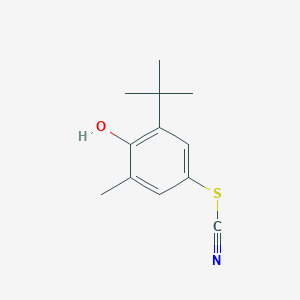
![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
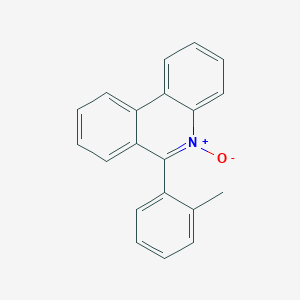
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)

![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
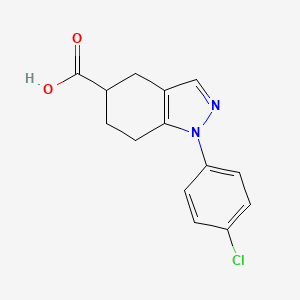
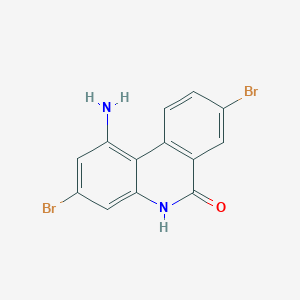
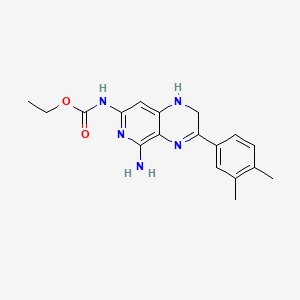
![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)
